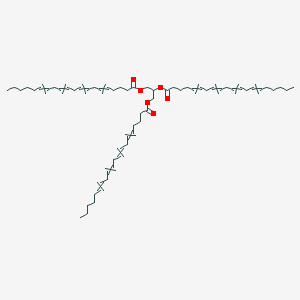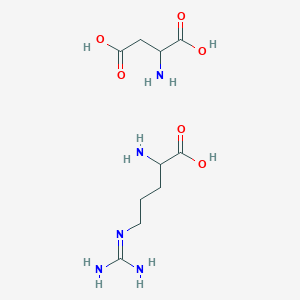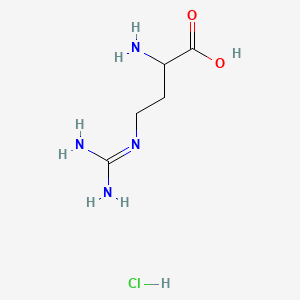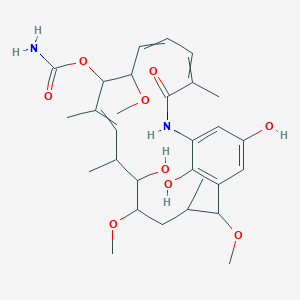
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate is a complex organic compound characterized by multiple double bonds in its structure. This compound is derived from icosa-5,8,11,14-tetraenoic acid, which is a polyunsaturated fatty acid. The presence of multiple double bonds makes it a significant molecule in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate typically involves the esterification of icosa-5,8,11,14-tetraenoic acid with glycerol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
Activation of the carboxylic acid group: This is usually achieved using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The activated carboxylic acid reacts with glycerol in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving:
High-pressure reactors: to enhance reaction rates.
Purification steps: such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogenation of the double bonds can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The ester groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or O3 in a controlled environment.
Reduction: Pd/C catalyst under H2 gas at room temperature.
Substitution: NaOMe in methanol at reflux temperature.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Saturated esters with reduced double bonds.
Substitution: Formation of new ester derivatives with different alkoxy groups.
Applications De Recherche Scientifique
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate exerts its effects involves:
Interaction with cell membranes: The polyunsaturated fatty acid chains integrate into cell membranes, affecting fluidity and permeability.
Molecular targets: It may interact with enzymes involved in lipid metabolism, influencing pathways such as the arachidonic acid cascade.
Pathways involved: Modulation of inflammatory pathways through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Icosa-5,8,11,14-tetraenoic acid: A precursor to the compound, known for its role in inflammation and cell signaling.
Arachidonic acid: Another polyunsaturated fatty acid with similar biological functions.
Eicosapentaenoic acid (EPA): A related compound with anti-inflammatory properties.
Uniqueness
2,3-Di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate is unique due to its multiple ester linkages and extensive unsaturation, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C63H98O6 |
|---|---|
Poids moléculaire |
951.4 g/mol |
Nom IUPAC |
2,3-di(icosa-5,8,11,14-tetraenoyloxy)propyl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,43-48,60H,4-15,22-24,31-33,40-42,49-59H2,1-3H3 |
Clé InChI |
HYVJNYYVNIYMDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)
![[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15285243.png)

![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea](/img/structure/B15285258.png)
![Methyl 3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15285260.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B15285272.png)
![Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B15285275.png)
![7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one](/img/structure/B15285288.png)
![2-(hydroxymethyl)-6-[2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B15285295.png)


![tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate](/img/structure/B15285323.png)
![4-Chloro-5-iodo-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15285324.png)
